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Compound of Interest

Compound Name:
5-Bromo-2-methoxy-7-

methylquinoxaline

Cat. No.: B13016795 Get Quote

Executive Summary
5-Bromo-2-methoxy-7-methylquinoxaline (CAS: 2172977-40-9) is a trisubstituted

heterocyclic scaffold gaining prominence in the development of Protease-Activated Receptor 4

(PAR4) antagonists and kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal

reactivity profile: the C-5 bromine offers a handle for palladium-catalyzed cross-coupling, the C-

2 methoxy group serves as a convertible electrophilic site (or masked carbonyl), and the C-7

methyl group provides a vector for benzylic functionalization.[1][2][3]

This guide details the strategic application of this scaffold, providing validated protocols for

library synthesis and lead optimization.

Chemical Profile & Structural Logic
The compound is defined by a quinoxaline core with three distinct "vectors" for chemical

elaboration. This substitution pattern allows medicinal chemists to explore Structure-Activity

Relationships (SAR) in three spatial dimensions without protecting group manipulation.[1][2]
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Feature Position
Electronic
Character

Synthetic Utility

Halogen C-5 Aryl Bromide

Primary Growth

Vector. Excellent

substrate for Suzuki-

Miyaura, Buchwald-

Hartwig, and

Sonogashira

couplings.[1][2][3]

Alkoxy C-2 Imidate-like

Secondary Vector.

Acts as a masked

amide (quinoxalinone)

or a leaving group for

(with activation).[1][2]

[3]

Alkyl C-7 Benzylic

Tertiary Vector.

Amenable to radical

bromination or

oxidation to adjust

lipophilicity and

metabolic stability.[1]

[2]

Physicochemical Properties:

Molecular Weight: ~253.09 g/mol [1][2][3]

Solubility: Moderate in DCM, THF; low in water.[1][2]

Stability: Stable under standard ambient conditions.[1][2] The C-2 methoxy group is

susceptible to hydrolysis under strong acidic conditions (e.g., HBr/AcOH).[1][2][3]

Strategic Applications in Drug Discovery
A. PAR4 Antagonists (Antiplatelet Agents)
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Recent patent literature (e.g., Vertex Pharmaceuticals, WO2018013776A1) identifies this

scaffold as a critical intermediate in the synthesis of tricyclic heteroaryl PAR4 antagonists.[1][2]

Mechanism: The quinoxaline core mimics the adenosine/purine binding motifs often found in

GPCR and kinase ligands.[2]

Role: The C-5 position typically anchors a biaryl system essential for occupying the

hydrophobic pocket of the receptor.[1][2]

B. Kinase Inhibition
Quinoxalines are "privileged structures" in kinase drug discovery (e.g., interaction with the

hinge region).[1][2]

Design Strategy: The N-1 nitrogen often serves as a hydrogen bond acceptor.[1][2] The C-5

substituent can be elaborated to reach the "gatekeeper" residue, while the C-7 methyl can be

modified to solubilizing groups to improve ADME properties.[1][2][3]

Experimental Protocols
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling
Use this protocol to attach aryl or heteroaryl "warheads" to the scaffold.[1][2][3]

Reagents:

Scaffold: 5-Bromo-2-methoxy-7-methylquinoxaline (1.0 equiv)[1][2][3]

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1][2][3]

Catalyst:

(0.05 equiv)[1][2][3]

Base:

(2.0 M aq, 3.0 equiv)[3]

Solvent: 1,4-Dioxane[1][2][3]
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Step-by-Step Methodology:

Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Add 1,4-

dioxane.[1][2][3] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to

prevent homocoupling).[1][2]

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of argon and seal the

vial.

Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is a viable

alternative).[1][2]

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][2]

Purification: Flash chromatography (Hexane/EtOAc gradient). The methoxy group is stable

under these conditions.

Protocol B: C-2 Transformation (Methoxy to Oxo/Amine)
Use this protocol to convert the pyridine-like sector into a hydrogen-bond donor/acceptor motif.

[1][2][3]

Option 1: Hydrolysis to Quinoxalinone[1][2][3]

Dissolve the scaffold in AcOH containing 33% HBr.

Heat at 60°C for 2 hours.

Result: Quantitative conversion to 5-bromo-7-methylquinoxalin-2(1H)-one. This reveals an

NH donor for hydrogen bonding.[1][2]

Option 2:

Displacement (Direct Amination) Note: The 2-methoxy group is a poor leaving group compared
to 2-chloro.[1][2][3] Activation or high temperature is required.[1][2]

Reagents: Scaffold (1.0 equiv), Primary Amine (2.0 equiv), solvent (DMSO or NMP).[1][2]
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Conditions: Heat to 120–140°C in a sealed tube.

Catalysis: If conversion is low, use

(in situ generation) to first demethylate to the oxo-intermediate, followed by POCl3
chlorination and subsequent amination (The "One-Pot Activation" route).[1][2][3]

Visualizing the Synthetic Logic
The following diagram illustrates the orthogonal functionalization pathways available for this

scaffold.

5-Bromo-2-methoxy-
7-methylquinoxaline

(Core Scaffold)

C-5 Arylation
(Biaryl PAR4 Ligands)

Pd(dppf)Cl2, Ar-B(OH)2
Suzuki Coupling

C-2 Hydrolysis
(Quinoxalinone H-Bond Donor)

HBr/AcOH
Demethylation

C-7 Bromination
(Solubilizing Tail Attachment)

NBS, AIBN
Radical Bromination

DrugLead Optimization

Click to download full resolution via product page

Caption: Orthogonal functionalization vectors of the 5-Bromo-2-methoxy-7-
methylquinoxaline scaffold.

Safety & Handling
Hazard Identification: As a halogenated heterocycle, treat as a potential skin and eye irritant.

[2]

Sensitization: Quinoxaline derivatives can be sensitizers; use double-gloving (nitrile) during

weighing.[2][3]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group

prevents rapid oxidation, but the benzylic methyl is sensitive to light over long periods.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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